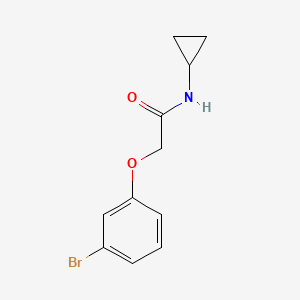

2-(3-bromophenoxy)-N-cyclopropylacetamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-bromophenoxy)-N-cyclopropylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO2/c12-8-2-1-3-10(6-8)15-7-11(14)13-9-4-5-9/h1-3,6,9H,4-5,7H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXRMVUICUSAIHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)COC2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 3 Bromophenoxy N Cyclopropylacetamide

Established Synthetic Pathways for 2-(3-bromophenoxy)-N-cyclopropylacetamide

The construction of this compound can be approached through two main retrosynthetic disconnections: the formation of the amide bond and the formation of the ether linkage. These approaches allow for a convergent synthesis where the two key fragments, the 2-(3-bromophenoxy)acetic acid and cyclopropylamine (B47189), are prepared separately and then combined.

Classical Amide Bond Formation Approaches

A common and direct method for the synthesis of this compound involves the coupling of 2-(3-bromophenoxy)acetic acid with cyclopropylamine. This transformation is a standard amide bond formation reaction and can be facilitated by a variety of coupling agents.

The general reaction is as follows:

Image depicting the general reaction for amide bond formation.

Image depicting the general reaction for amide bond formation.Commonly employed coupling agents for this type of transformation include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve yields. Another effective coupling agent is 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU), which can be used with a base like N,N-diisopropylethylamine (DIPEA) in a suitable aprotic solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF) researchgate.net.

Table 1: Common Coupling Agents for Amide Bond Formation

| Coupling Agent | Additive/Base | Typical Solvent |

| DCC | HOBt | DCM, THF |

| EDC | HOBt, HOAt | DCM, DMF |

| TBTU | DIPEA | DCM, DMF |

| HATU | DIPEA | DMF |

The choice of coupling agent and reaction conditions can be influenced by the scale of the reaction and the desired purity of the final product.

Ether Linkage Formation Strategies

An alternative synthetic route focuses on the formation of the ether linkage, typically through a Williamson ether synthesis. This approach involves the reaction of 3-bromophenol (B21344) with a suitable 2-carbon electrophile bearing a group that can be subsequently converted to the N-cyclopropylacetamide. A common strategy is the reaction of the sodium or potassium salt of 3-bromophenol with an ethyl haloacetate, such as ethyl bromoacetate, followed by amidation of the resulting ester with cyclopropylamine.

The two-step process is outlined below:

Step 1: Williamson Ether Synthesis

Image depicting the Williamson ether synthesis step.

Image depicting the Williamson ether synthesis step.

Step 2: Amidation

Image depicting the amidation step.

Image depicting the amidation step.

The Williamson ether synthesis is typically carried out in the presence of a base, such as potassium carbonate or sodium hydride, in a polar aprotic solvent like acetone (B3395972) or DMF nih.gov. The subsequent amidation of the ester can be achieved by heating with cyclopropylamine, sometimes in the presence of a catalyst.

Optimization of Reaction Conditions and Yields

The efficiency of both synthetic pathways can be optimized by careful selection of reaction parameters. For the amide bond formation, factors such as the choice of coupling agent, solvent, temperature, and reaction time play a crucial role in maximizing the yield and minimizing the formation of byproducts libretexts.org. For instance, using a more efficient coupling reagent or optimizing the stoichiometry of the reactants can lead to higher conversion rates.

In the case of the Williamson ether synthesis, the choice of base and solvent is critical. The use of a strong base like sodium hydride can lead to faster reaction times but may require anhydrous conditions. Milder bases like potassium carbonate are often effective and more practical for larger-scale syntheses nih.gov. The reaction temperature is another important parameter to control, as higher temperatures can sometimes lead to side reactions.

Table 2: Illustrative Reaction Condition Optimization

| Reaction Step | Parameter Varied | Condition A | Yield A | Condition B | Yield B |

| Amide Coupling | Coupling Agent | DCC/HOBt | Moderate | HATU/DIPEA | High |

| Ether Synthesis | Base | K₂CO₃ | Good | NaH | Excellent |

| Ether Synthesis | Solvent | Acetone | Good | DMF | Excellent |

Derivatization Strategies for Analog Development

The structure of this compound offers several avenues for chemical modification to generate a library of analogs for further research. The primary sites for derivatization are the phenoxy ring and the N-cyclopropylacetamide moiety.

Substitutions and Modifications of the Phenoxy Ring System

The bromine atom on the phenoxy ring serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of a wide range of substituents.

Suzuki-Miyaura Coupling: The bromine atom can be replaced with various aryl, heteroaryl, or alkyl groups through a palladium-catalyzed Suzuki-Miyaura coupling reaction with the corresponding boronic acid or boronic ester rsc.orgresearchgate.net. This allows for the synthesis of biphenyl (B1667301) or heterobiaryl analogs.

Buchwald-Hartwig Amination: The carbon-bromine bond can be converted to a carbon-nitrogen bond via a palladium-catalyzed Buchwald-Hartwig amination wikipedia.orgacsgcipr.org. This reaction allows for the introduction of primary or secondary amines, leading to a diverse set of aniline (B41778) derivatives.

Other Cross-Coupling Reactions: Other palladium-catalyzed reactions, such as Sonogashira coupling (for the introduction of alkyne groups), Heck coupling (for the introduction of alkene groups), and cyanation reactions, can also be employed to further functionalize the phenoxy ring.

Table 3: Potential Derivatizations of the Phenoxy Ring

| Reaction | Reagent | Introduced Moiety |

| Suzuki-Miyaura | Arylboronic acid | Aryl group |

| Buchwald-Hartwig | Amine | Amino group |

| Sonogashira | Terminal alkyne | Alkynyl group |

| Heck | Alkene | Alkenyl group |

| Cyanation | Cyanide source | Cyano group |

Variations of the N-Cyclopropylacetamide Moiety

The N-cyclopropylacetamide portion of the molecule can also be modified to explore the impact of different substituents on the properties of the compound.

Amine Variation: The most straightforward modification is to replace cyclopropylamine with other primary or secondary amines in the amide bond formation step. This allows for the synthesis of a wide range of N-substituted acetamides, including those with different alkyl, cycloalkyl, aryl, or heterocyclic groups.

Modification of the Acetamide (B32628) Linker: The acetamide linker itself can be altered. For example, homologation could introduce additional methylene (B1212753) units between the phenoxy oxygen and the carbonyl group.

These derivatization strategies provide a powerful toolkit for the systematic exploration of the chemical space around this compound, enabling the generation of a library of analogs with diverse structural features.

Introduction of Heteroatoms and Functional Groups for Structural Diversity

The structural framework of this compound features a bromine atom on the phenoxy ring, which serves as a versatile synthetic handle for introducing further molecular complexity. This bromo-substituent is particularly amenable to a variety of transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These transformations are crucial for generating a diverse library of analogues for structure-activity relationship (SAR) studies in medicinal chemistry and materials science. The primary methodologies for achieving this structural diversification include palladium- and copper-catalyzed reactions that replace the bromine atom with a range of functional groups and heteroatomic moieties.

The introduction of nitrogen-containing functional groups is a cornerstone of modern synthetic chemistry, often accomplished via palladium- or copper-catalyzed amination reactions. These methods allow for the coupling of the aryl bromide core of this compound with a wide array of primary and secondary amines, amides, and other nitrogen nucleophiles.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is one of the most powerful and general methods for constructing C-N bonds. google.comgoogleapis.com It involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. google.comgoogleapis.com The choice of ligand is critical and is often tailored to the specific substrates being coupled. google.com By applying this methodology, the bromo-substituent can be replaced by various amino groups, leading to the synthesis of derivatives such as 2-(3-(arylamino)phenoxy)-N-cyclopropylacetamide.

Ullmann Condensation (Goldberg Reaction): An alternative, copper-catalyzed approach for C-N bond formation is the Ullmann condensation, and specifically the Goldberg reaction for amines. While traditionally requiring harsh conditions, modern protocols often use ligands to facilitate the reaction at lower temperatures. This method provides a complementary route to the Buchwald-Hartwig amination for accessing N-arylated products.

The table below illustrates representative conditions for the introduction of a nitrogen heteroatom onto an aryl bromide scaffold, which are applicable to this compound.

| Reaction Name | Coupling Partner | Catalyst System | Base | Solvent | Product Type |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 2-(3-(alkyl/arylamino)phenoxy)-N-cyclopropylacetamide |

| Goldberg Reaction | Aniline | CuI / Phenanthroline | K₂CO₃ | DMF | 2-(3-(phenylamino)phenoxy)-N-cyclopropylacetamide |

Note: The conditions presented are illustrative for the transformation of aryl bromides and have been adapted for the specific substrate.

Creating new C-C bonds is fundamental to extending the carbon skeleton and introducing new functionalities. Palladium-catalyzed cross-coupling reactions such as the Suzuki and Sonogashira reactions are preeminent in this field.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples an organoboron reagent (typically a boronic acid or ester) with an organohalide. This reaction is renowned for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids. Applying this reaction to this compound allows for the introduction of alkyl, alkenyl, and (hetero)aryl substituents at the 3-position of the phenoxy ring.

Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira coupling is the method of choice. It involves the coupling of a terminal alkyne with an aryl halide, co-catalyzed by palladium and copper complexes. This reaction provides a direct route to arylalkyne derivatives, which can serve as versatile intermediates for further transformations.

The table below summarizes representative conditions for these C-C bond-forming reactions.

| Reaction Name | Coupling Partner | Catalyst System | Base | Solvent | Product Type |

| Suzuki-Miyaura Coupling | Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 2-(3-biphenyl)oxy-N-cyclopropylacetamide |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 2-(3-(alkynyl)phenoxy)-N-cyclopropylacetamide |

Note: The conditions presented are illustrative for the transformation of aryl bromides and have been adapted for the specific substrate.

Through these powerful synthetic methodologies, the bromine atom of this compound acts as a key linchpin, enabling the systematic introduction of a wide range of heteroatoms and functional groups. This capability is essential for exploring the chemical space around the core scaffold to develop new compounds with tailored properties.

Pharmacological Mechanisms and Molecular Target Investigations of 2 3 Bromophenoxy N Cyclopropylacetamide

In Vitro Pharmacological Characterization

The initial stages of characterizing a novel compound involve in vitro studies to determine its pharmacological profile. These laboratory-based experiments are fundamental in elucidating the compound's mechanism of action at a molecular and cellular level. For 2-(3-bromophenoxy)-N-cyclopropylacetamide, these investigations have centered on its enzymatic and cellular activities.

Enzyme Inhibition Assays and Kinetic Analysis

To pinpoint the molecular target of a compound, enzyme inhibition assays are a primary tool. These assays measure the compound's ability to interfere with the activity of specific enzymes. The potency of this inhibition is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces the enzyme's activity by 50%.

Research has identified this compound as a potent inhibitor of Rho-associated coiled-coil containing protein kinases, specifically ROCK1 and ROCK2. In a radiometric assay that measured the phosphorylation of a substrate peptide by the kinases, the compound demonstrated significant inhibitory activity. The IC50 values were determined to be 1.6 nM for ROCK1 and 4.2 nM for ROCK2, indicating a high affinity for these enzymes.

Table 1: Inhibitory Potency of this compound against Rho Kinases

| Kinase | IC50 (nM) |

|---|---|

| ROCK1 | 1.6 |

| ROCK2 | 4.2 |

A crucial aspect of pharmacological characterization is to determine the selectivity of a compound. This involves testing its activity against a panel of related enzymes to ensure that its effects are specific to the intended target. The selectivity profile of this compound was assessed against a panel of 28 other kinases. At a concentration of 1 µM, the compound showed less than 50% inhibition for the majority of these other kinases, highlighting its high selectivity for ROCK1 and ROCK2. This selectivity is important for minimizing potential off-target effects.

Cellular Assays for Mechanism of Action Elucidation

To confirm that the enzymatic inhibition observed in biochemical assays translates into a functional effect within a living system, cellular assays are employed. These assays provide a more physiologically relevant context for evaluating a compound's activity. The mechanism of action of this compound was further investigated in a rat aorta smooth muscle cell contraction assay. In this assay, the compound was found to inhibit the contraction induced by phenylephrine with an IC50 of 290 nM. This result demonstrates that the compound is cell-permeable and can effectively antagonize ROCK signaling pathways in a cellular environment, leading to a functional response.

Molecular Target Identification Methodologies

Identifying the specific molecular targets of a small molecule is a critical step in understanding its biological effects and potential therapeutic applications. Various methodologies have been developed to achieve this, with chemical probe-based approaches being a powerful strategy.

Chemical Probe-Based Approaches

Chemical probe-based approaches utilize modified versions of a compound to identify its interacting partners within a complex biological mixture, such as a cell lysate. These probes are typically designed with two key features: a reactive group that can form a covalent bond with the target protein and a reporter tag, such as biotin or a fluorescent dye, for detection and enrichment.

One common technique is affinity-based protein profiling, where the chemical probe is immobilized on a solid support, such as beads. When a cell lysate is passed over these beads, proteins that bind to the probe are captured and can then be identified using techniques like mass spectrometry. Another powerful method is activity-based protein profiling (ABPP), which uses probes that react with the active site of enzymes in an activity-dependent manner. This allows for the profiling of enzyme activity and target engagement directly in a native biological system. These methodologies are instrumental in confirming the intended targets of a compound and can also reveal previously unknown off-targets, providing a comprehensive understanding of its molecular interactions.

Affinity Pulldown Assays with Chemical Probes

There is no available research detailing the use of affinity pulldown assays to identify the protein targets of this compound. This technique, which involves immobilizing a derivative of the compound to a solid support to "pull down" its binding partners from a cell lysate, has not been documented for this compound.

Photoaffinity Labeling Techniques

Similarly, no studies have been published that employ photoaffinity labeling to investigate the molecular interactions of this compound. This method, which uses a photoreactive version of the compound to covalently link to its target upon light activation, has not been applied to create a profile of its binding partners.

Label-Free Target Identification Techniques

Thermal Proteome Profiling (TPP)

Information on the use of Thermal Proteome Profiling (TPP) to determine the targets of this compound is also absent from the scientific literature. TPP, a powerful label-free method that measures changes in protein thermal stability upon ligand binding, has not been utilized to survey the proteome-wide interaction profile of this compound.

Chemical and Proteolytic Stability Profiling

There are no reports on the application of chemical or proteolytic stability profiling techniques to identify the targets of this compound. These approaches assess how the binding of a compound alters a protein's stability against chemical denaturants or its susceptibility to enzymatic degradation.

Indirect Target Identification Strategies

Resistance Screening

Finally, investigations using resistance screening, an indirect method where cells are evolved to resist the effects of a compound to identify mutations in its target, have not been described for this compound.

Chemogenomic Profiling

Chemogenomic profiling is a powerful strategy in drug discovery that systematically analyzes the effects of a vast number of small molecules on a wide array of biological targets. rsc.orgresearchgate.net This approach aims to understand the relationships between chemical structures and their biological responses, thereby identifying the molecular targets of compounds and elucidating their mechanisms of action. researchgate.net The fundamental principle of chemogenomics is that compounds with similar chemical features are likely to interact with similar biological targets, and conversely, targets that recognize similar ligands may share functional or structural similarities. nih.gov

In the context of identifying the molecular targets of this compound, a chemogenomic approach would involve screening the compound against a large, diverse collection of cellular models with known genetic backgrounds. A common and effective model system for this is the yeast Saccharomyces cerevisiae, due to its well-characterized genome and the availability of comprehensive gene deletion libraries. pnas.orgumass.edu

The process typically involves exposing a library of yeast strains, each with a single gene deletion, to the compound of interest. embopress.org The growth fitness of each strain is then meticulously measured and compared to untreated controls. embopress.org Strains that exhibit hypersensitivity to the compound suggest that the deleted gene may be involved in the compound's mechanism of action or is part of a pathway that is affected by the compound. embopress.orgnih.gov For instance, if a yeast strain with a deleted gene encoding a specific enzyme shows significantly reduced growth in the presence of this compound, it could imply that this enzyme is a direct target of the compound or part of a compensatory pathway. pnas.orgumass.edu

The data generated from such a screen can be represented in a chemogenomic profile, which is essentially a fingerprint of the compound's biological activity. embopress.org This profile can then be compared to the profiles of other compounds with known mechanisms of action to infer potential targets and pathways affected by this compound. embopress.org Furthermore, this methodology can reveal not only the primary "on-target" effects but also potential "off-target" interactions, which are crucial for understanding the full pharmacological profile of a compound. umass.edu

Beyond yeast, chemogenomic screening can be extended to more complex systems, including mammalian cell lines, to provide insights that are more directly relevant to human physiology. researchgate.net Techniques such as kinome profiling, which assesses the activity of a compound against a large panel of protein kinases, are a form of targeted chemogenomics that can be particularly useful given the importance of kinases as drug targets. nih.govcatapult.org.uk

Illustrative Data from a Hypothetical Chemogenomic Screen

| Gene Deletion Strain | Biological Process | Fitness Score (Relative to Control) | Implication for this compound |

| YFG1 (Your Favorite Gene 1) | Signal Transduction | 0.25 | Potential target or functionally related gene |

| YFG2 | Membrane Transport | 0.95 | Unlikely to be directly related |

| YFG3 | Ergosterol Biosynthesis | 0.40 | Possible involvement in membrane-related effects |

| YFG4 | DNA Repair | 1.05 | Unlikely to be directly related |

Target Validation Studies

Once potential targets for this compound are identified through methods like chemogenomic profiling, the next critical step is target validation. This process aims to confirm that the identified molecular target is indeed responsible for the compound's observed biological effects. wjbphs.com

Genetic Perturbation Approaches (e.g., Gene Knockdown, CRISPR/Cas9)

Genetic perturbation techniques are instrumental in validating drug targets by directly manipulating the expression of the proposed target gene within a cellular or organismal model. wjbphs.com These methods allow researchers to mimic the effect of a drug by reducing or eliminating the target protein, thereby providing strong evidence for its role in the compound's mechanism of action. biorxiv.org

Gene Knockdown: This approach involves reducing the expression of a specific gene, often through RNA interference (RNAi). wikipedia.orgonline-medical-dictionary.org Small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) that are complementary to the messenger RNA (mRNA) of the target gene are introduced into cells. nih.gov This leads to the degradation of the target mRNA, thereby "knocking down" the expression of the corresponding protein. wikipedia.orgnih.gov If the knockdown of a putative target gene results in a phenotype similar to that observed when cells are treated with this compound, it strongly supports the hypothesis that the compound acts by inhibiting that target. biosyn.com

CRISPR/Cas9: The CRISPR/Cas9 system is a more recent and powerful tool for genome editing that can be used for highly specific and permanent gene knockout. nabea.pubazolifesciences.com This system uses a guide RNA (gRNA) to direct the Cas9 nuclease to a specific gene, where it creates a double-strand break in the DNA. nih.gov The cell's subsequent error-prone repair of this break often results in a non-functional gene, effectively knocking it out. nih.gov CRISPR-based screens can be performed on a genome-wide scale to identify genes that, when knocked out, confer resistance or sensitivity to a compound, thus pinpointing its target. biocompare.combiocompare.com For this compound, a CRISPR/Cas9 knockout of the proposed target gene would be expected to alter the cellular response to the compound, for instance, by making the cells more resistant if the compound is an inhibitor. nih.gov

Hypothetical Results of Genetic Perturbation Studies

| Genetic Perturbation | Cellular Phenotype | Effect on Compound Potency (IC50) | Conclusion |

| siRNA knockdown of Target X | Reduced cell proliferation | Increased IC50 (decreased potency) | Target X is likely involved in the compound's mechanism of action. |

| CRISPR/Cas9 knockout of Target X | Reduced cell proliferation | Significantly increased IC50 | Confirms Target X as the primary target of the compound. |

| Overexpression of Target X | No significant change | Decreased IC50 (increased potency) | Supports the inhibitory role of the compound on Target X. |

Orthogonal Biochemical and Biophysical Confirmation

To provide definitive evidence of a direct interaction between this compound and its putative target, orthogonal biochemical and biophysical assays are employed. creative-biolabs.comdrugtargetreview.com These methods are "orthogonal" because they rely on different physical principles than the initial screening assays, thereby reducing the likelihood of false positives. creative-biolabs.comcellsignal.com

Biochemical Assays: These assays directly measure the functional activity of the purified target protein in the presence of the compound. bellbrooklabs.com For example, if the proposed target is an enzyme, a biochemical assay would measure the rate of the enzymatic reaction with and without this compound to determine if the compound inhibits the enzyme's activity. bellbrooklabs.com These assays can also help to elucidate the mechanism of inhibition (e.g., competitive, non-competitive). bellbrooklabs.com

Biophysical Methods: A variety of biophysical techniques can be used to detect and characterize the direct binding of a small molecule to a protein. worldscientific.comnih.gov These methods are crucial for confirming physical engagement between the compound and its target. drugtargetreview.com Some commonly used techniques include:

Isothermal Titration Calorimetry (ITC): This technique measures the heat released or absorbed during the binding of a ligand to a protein, providing information about the binding affinity, stoichiometry, and thermodynamics of the interaction. researchgate.netacs.org

Surface Plasmon Resonance (SPR): SPR detects changes in the refractive index at the surface of a sensor chip when a ligand in solution binds to a protein immobilized on the chip, allowing for the real-time measurement of binding kinetics and affinity. criver.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed information about the binding site of a ligand on a protein at an atomic level. creative-biolabs.com

X-ray Crystallography: This powerful technique can determine the three-dimensional structure of the protein-ligand complex, offering a precise visualization of how the compound binds to its target. creative-biolabs.comdrugtargetreview.com

Differential Scanning Fluorimetry (DSF): Also known as a thermal shift assay, DSF measures the change in the thermal stability of a protein upon ligand binding. drugtargetreview.com

By employing a combination of these biochemical and biophysical methods, researchers can robustly confirm the identity of the molecular target of this compound and gain a detailed understanding of the binding interaction. rsc.org

Illustrative Biophysical Data for Target Confirmation

| Method | Parameter Measured | Result for this compound | Interpretation |

| Isothermal Titration Calorimetry (ITC) | Dissociation Constant (Kd) | 1.5 µM | Direct binding to the target protein with micromolar affinity. |

| Surface Plasmon Resonance (SPR) | On-rate (ka), Off-rate (kd) | ka: 2 x 10^4 M⁻¹s⁻¹kd: 3 x 10⁻² s⁻¹ | Kinetic evidence of a specific binding interaction. |

| Differential Scanning Fluorimetry (DSF) | Melting Temperature (Tm) Shift | +5°C | Compound binding stabilizes the target protein. |

Structure Activity Relationship Sar and Ligand Design Principles

Systematic SAR Studies of 2-(3-bromophenoxy)-N-cyclopropylacetamide Derivatives

Systematic SAR studies are fundamental to identifying the chemical features of a molecule that are essential for its biological activity. For derivatives of this compound, these studies involve modifying specific parts of the molecule—namely the bromophenoxy ring, the acetamide (B32628) linker, and the cyclopropyl (B3062369) group—and assessing the impact of these changes on potency and selectivity.

The nature and position of substituents on the phenoxy ring are critical determinants of the biological activity of phenoxy acetamide derivatives. While specific SAR data for the 3-bromo substitution is context-dependent on the biological target, general principles can be drawn from related series of compounds.

Halogen substituents, such as the bromine atom at the meta-position (position 3) in the core molecule, significantly influence the compound's electronic and lipophilic properties. The bromine atom is an electron-withdrawing group via induction but electron-donating through resonance. Its position on the phenyl ring is crucial. Studies on other 2-(substituted phenoxy) acetamide series have shown that halogen-containing derivatives often exhibit enhanced anti-inflammatory or anticancer activities. For instance, the presence of halogens on the aromatic ring can favor interactions within a target's binding pocket, potentially through halogen bonding, and can modulate the compound's pharmacokinetic profile.

In a hypothetical SAR study, substitutions on the phenyl ring of the 2-(phenoxy)-N-cyclopropylacetamide scaffold could yield trends as illustrated in the table below. The data is illustrative, based on general findings that electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can alter activity. For many biological targets, a balance of lipophilicity and electronic effects is required for optimal activity. For example, moving the bromo substituent from the meta (3) to the para (4) position or introducing additional substituents could drastically alter the binding affinity.

| Compound | R1 (Position 3) | R2 (Other Positions) | Relative Biological Activity (%) | Key Observations |

|---|---|---|---|---|

| Reference Compound | -Br | -H | 100 | Baseline activity with meta-bromo substituent. |

| Analog A | -Cl | -H | 90 | Slight decrease in activity; suggests bromine is optimal for this position. |

| Analog B | -H | -H | 30 | Significant loss of activity, indicating the halogen is crucial. |

| Analog C | -Br | 4-Cl | 120 | Increased activity, suggesting an additional halogen bond or electronic modulation is favorable. |

| Analog D | -OCH₃ | -H | 50 | Reduced activity; an electron-donating group at this position is less favorable. |

The three-dimensional shape, or conformation, of a molecule is critical for its interaction with a biological target. Conformational analysis of this compound focuses on the rotational freedom around its key single bonds to identify the low-energy, biologically relevant shapes.

The molecule has several key rotatable bonds:

The Ar-O bond (phenyl ring to ether oxygen).

The O-CH₂ bond (ether oxygen to the acetyl group).

The C-C bond of the acetamide backbone.

The CO-N amide bond.

The N-cyclopropyl bond.

The conformation of the phenoxyacetic acid portion is also crucial. These moieties can adopt either a synclinal (gauche) or antiperiplanar (anti) conformation regarding the O-C-C=O torsion angle. The bioactive conformation, which is the specific shape the molecule adopts when bound to its target, may be one of these low-energy solution conformations or a higher-energy state stabilized by interactions with the protein. Identifying the bioactive conformation often involves comparing the conformational preferences of active and inactive analogs, a process that can be guided by NMR spectroscopy and computational modeling.

Rational Ligand Design Based on the this compound Scaffold

The this compound scaffold can be used as a starting point for rational ligand design, where knowledge of the biological target or existing active molecules guides the creation of new, improved compounds.

Fragment-based drug design (FBDD) is a powerful strategy for developing lead compounds by identifying small molecular fragments that bind to a biological target and then growing or linking them to create a more potent molecule. The this compound structure can be viewed as an assembly of distinct fragments:

Fragment 1: 3-Bromophenol (B21344) (providing the substituted aromatic component)

Fragment 2: N-cyclopropylamine (providing the amide component)

Fragment 3: An acetamide linker

In an FBDD approach, these or similar fragments would be screened for binding to sub-pockets of a target protein. For example, a screening campaign might identify that a 3-bromophenyl fragment binds favorably in a hydrophobic pocket, while a cyclopropyl group is optimal for a smaller, adjacent pocket. Medicinal chemists would then use this information to synthesize a linked molecule, such as this compound, to span both binding sites, leading to a significant increase in affinity and potency. This "fragment growing" or "fragment linking" strategy is an efficient method for exploring chemical space and developing novel inhibitors.

De novo design involves the computational creation of novel molecular structures tailored to fit the binding site of a target protein. This approach does not rely on existing active compounds but rather builds molecules from the ground up, atom by atom or fragment by fragment, based on the three-dimensional structure of the target.

If the structure of a target protein is known, de novo design algorithms can be used to generate ligands that are sterically and electronically complementary to the active site. Such a program might identify a hydrophobic pocket that can accommodate a bromophenyl group and a nearby hydrogen-bond donor/acceptor site that can interact with an amide linker. The algorithm could then propose the this compound scaffold as a high-scoring candidate structure. This strategy has the potential to uncover entirely new chemical classes of ligands that might not be discovered through traditional screening methods.

Computational Approaches in SAR Analysis and Ligand Design

Computational chemistry is an indispensable tool for modern drug discovery, providing insights that guide the synthesis and testing of new compounds. For the this compound scaffold, several computational methods are employed.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to build mathematical models that correlate the chemical properties of a series of compounds with their biological activities. For derivatives of this compound, descriptors such as lipophilicity (logP), electronic parameters (Hammett constants), and steric parameters (molar refractivity) would be calculated for each analog. These models can then predict the activity of unsynthesized compounds, helping to prioritize which derivatives to synthesize next.

Molecular Docking: Docking simulations predict the preferred binding orientation of a ligand within a protein's active site. This technique would be used to visualize how this compound and its analogs might bind to a target. It can help rationalize observed SAR data, for instance, by showing that a bulky substituent at a certain position creates a steric clash, while a hydrogen bond donor improves binding affinity.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in a ligand-protein complex over time. This provides a dynamic view of the binding process, revealing the stability of key interactions and the role of conformational flexibility. For this compound, MD simulations could explore how the flexibility of the phenoxy-acetamide linker allows the molecule to adapt its conformation to fit optimally within the binding site.

These computational approaches, when used in concert with experimental synthesis and biological testing, accelerate the drug design cycle and facilitate the development of more potent and selective ligands based on the this compound scaffold.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling represents a sophisticated computational approach to formalize the relationship between a compound's chemical structure and its biological activity in a mathematical and statistical framework. For phenoxyacetamide derivatives, which share a core scaffold with this compound, QSAR studies have been instrumental in identifying key molecular descriptors that govern their activity.

In a study focused on a series of 2-phenoxy-N-phenylacetamide derivatives as hypoxia-inducible factor-1 (HIF-1) inhibitors, both 2D and 3D-QSAR models were developed to elucidate the structural requirements for inhibitory activity. nih.gov The 2D-QSAR model, established through Multiple Linear Regression (MLR), demonstrated a strong correlation between the chemical structures and their biological activities. nih.gov

Key Findings from 2D-QSAR Analysis of Phenoxyacetamide Analogs:

A statistically significant 2D-QSAR model highlighted the importance of several descriptors in influencing the biological activity. The model is represented by the following equation:

pIC50 = 0.457 * (SssNHE-index) - 0.239 * (slogp) + 0.871 * (T_O_N_1) + 0.543 * (T_2_Cl_1) + 5.32 nih.gov

This equation reveals that the SssNHE-index (an electrotopological state descriptor), slogp (a measure of lipophilicity), T_O_N_1, and T_2_Cl_1 (topological descriptors) are critical for the HIF-1 inhibitory activity of these compounds. nih.gov The statistical robustness of this model is underscored by its high correlation coefficient (r²) of 0.9469 and a cross-validated squared correlation coefficient (q²) of 0.8933, indicating excellent predictive power. nih.gov

Interactive Data Table: Statistical Parameters of a 2D-QSAR Model for Phenoxyacetamide Derivatives

| Statistical Parameter | Value | Description |

| r² | 0.9469 | Coefficient of determination, indicating the goodness of fit. |

| q² | 0.8933 | Cross-validated correlation coefficient, assessing the model's predictive ability. |

| pred_r² | 0.7128 | Predictive ability for an external test set. |

| F-test | 109.8 | A measure of the statistical significance of the model. |

Similarly, 3D-QSAR studies on these phenoxyacetamide derivatives using a k-nearest neighbor molecular field analysis (k-NN MFA) approach provided further insights. This method generated steric, hydrophobic, and electrostatic descriptors that yielded a model with high internal (q² = 0.9672) and external (pred_r² = 0.8480) predictability. nih.gov These findings suggest that both the spatial arrangement of atoms and the electronic properties of the molecules are pivotal for their interaction with the biological target.

Another QSAR study on phenoxyacetamide analogs as monoamine oxidase (MAO) inhibitors also highlighted the importance of molecular descriptors. crpsonline.com The best-developed model in this study showed a good correlative and predictive ability with a regression coefficient (r²) of 0.9033 and a cross-validated coefficient (q²) of 0.8376. crpsonline.com The model indicated that higher molecular weight and less polar compounds with specific electronic properties (negatively correlated with the Highest Occupied Molecular Orbital, HOMO) are favored for MAO inhibition. crpsonline.com

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful computational tool in drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. dovepress.com This abstract representation of molecular features includes hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and charged centers. dovepress.com

For a compound like this compound, a pharmacophore model would delineate the key interaction points required for its biological activity. Although a specific pharmacophore model for this exact compound is not publicly available, studies on related phenoxyacetamide derivatives provide a framework for what such a model might entail.

For instance, in a study aimed at identifying novel inhibitors for the SARS-CoV-2 main protease (Mpro), a structure-based pharmacophore model was used to screen a series of 2-phenoxyacetamide (B1293517) derivatives. nih.gov The common features identified in the active compounds included four hydrogen bond acceptors (HBA) and one hydrophobic (H) feature. nih.gov This indicates that the ability to form hydrogen bonds and engage in hydrophobic interactions is critical for the inhibitory activity of this class of compounds.

Virtual Screening Process:

Virtual screening is a computational technique that involves screening large libraries of chemical compounds against a pharmacophore model or a protein target to identify potential "hits" with desired biological activity. dovepress.com This process significantly reduces the number of compounds that need to be synthesized and tested experimentally, thereby accelerating the drug discovery process.

The general workflow for pharmacophore-based virtual screening involves:

Pharmacophore Model Generation: Developing a 3D pharmacophore model based on the structures of known active ligands or the active site of the target protein.

Database Screening: Using the generated pharmacophore model as a 3D query to search large chemical databases for molecules that match the pharmacophoric features.

Hit Filtering and Refinement: The initial hits are then filtered based on various criteria, such as drug-likeness (e.g., Lipinski's rule of five), ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and molecular docking simulations to predict their binding affinity and orientation within the target's active site.

In the context of phenoxyacetamide derivatives, a virtual screening campaign to identify novel DOT1L inhibitors was conducted using a hierarchical docking-based approach. nih.gov This study successfully identified several phenoxyacetamide-derived hits with high binding affinity, demonstrating the utility of virtual screening in discovering new therapeutic agents from this chemical class. nih.gov

Interactive Data Table: Common Pharmacophoric Features in Active Compounds

| Pharmacophoric Feature | Description | Potential Role in Binding |

| Hydrogen Bond Acceptor (HBA) | An atom or group of atoms that can accept a hydrogen bond. | Forms key interactions with amino acid residues in the target's active site. |

| Hydrophobic (H) | A nonpolar region of the molecule. | Engages in van der Waals interactions with hydrophobic pockets of the target protein. |

| Aromatic Ring (AR) | A planar, cyclic, conjugated system of atoms. | Can participate in π-π stacking or hydrophobic interactions. |

By applying these computational methodologies, researchers can gain significant insights into the structure-activity relationships of this compound and its analogs, guiding the design of new and more effective therapeutic agents.

Computational Chemistry and Molecular Modeling Studies of 2 3 Bromophenoxy N Cyclopropylacetamide

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, stemming from its electronic structure. These methods can predict a molecule's stability, reactivity, and spectroscopic characteristics with a high degree of accuracy.

Density Functional Theory (DFT) is a robust and widely used computational method for determining the electronic structure and, consequently, the most stable three-dimensional arrangement of atoms in a molecule. The process of geometry optimization seeks to find the coordinates on the potential energy surface where the molecule's energy is at a minimum. This optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles, which define the molecule's shape and steric profile.

For 2-(3-bromophenoxy)-N-cyclopropylacetamide, a DFT study, likely employing a functional such as B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), would be the standard approach. The resulting data would be a set of precise geometric parameters. A similar approach was successfully used in the structural characterization of N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide, where DFT calculations helped in understanding the intermolecular interactions that stabilize its crystal structure. nih.gov

Illustrative Data: Optimized Geometrical Parameters for this compound (Hypothetical DFT Results)

| Parameter Type | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C-Br | 1.91 Å |

| Bond Length | C=O (amide) | 1.24 Å |

| Bond Length | N-C (amide) | 1.35 Å |

| Bond Angle | O-C-C (ether) | 117.5° |

| Bond Angle | C-N-H (amide) | 119.0° |

| Dihedral Angle | C(phenyl)-O-C-C(amide) | 175.0° |

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comresearchgate.net The energy of the HOMO is indicative of a molecule's electron-donating capability (nucleophilicity), while the LUMO energy reflects its electron-accepting ability (electrophilicity). youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net

In the case of this compound, an FMO analysis would map the distribution of these orbitals. The HOMO is anticipated to be located primarily on the electron-rich bromophenoxy ring, whereas the LUMO would likely be distributed over the electron-withdrawing acetamide (B32628) portion of the molecule. This analysis would pinpoint the most probable sites for electrophilic and nucleophilic attack.

Illustrative Data: FMO Properties of this compound (Hypothetical DFT Results)

| Quantum Chemical Property | Calculated Value (eV) |

|---|---|

| Energy of HOMO (EHOMO) | -6.85 |

| Energy of LUMO (ELUMO) | -0.95 |

| Energy Gap (ΔE) | 5.90 |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. chemrxiv.orgchemrxiv.org It projects the electrostatic potential onto the molecule's electron density surface, using a color spectrum to denote different potential values. Typically, red areas signify regions of negative electrostatic potential (electron-rich), which are attractive to electrophiles, while blue areas indicate positive potential (electron-deficient), which are susceptible to nucleophilic attack. researchgate.netnih.gov

For this compound, an MEP map would likely show negative potential (red) around the oxygen atoms of the ether and carbonyl groups, identifying them as potential hydrogen bond acceptors. Conversely, a positive potential (blue) would be expected around the amide hydrogen, marking it as a hydrogen bond donor. This information is invaluable for predicting non-covalent interactions, which are crucial in biological systems.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic perspective of molecular systems by simulating the motion of atoms and molecules over time based on classical mechanics. This allows for the exploration of conformational changes, solvation effects, and binding events.

Molecules in solution are in constant motion, adopting a multitude of conformations. MD simulations in an explicit solvent, such as water, can sample these conformations and provide insights into the molecule's flexibility and its interactions with the surrounding solvent molecules. chemrxiv.org

When a molecule is considered for a therapeutic application, understanding its interaction with the target protein is paramount. MD simulations are a powerful tool for studying the dynamics and stability of ligand-protein complexes. nih.govnih.gov

To study the binding of this compound to a hypothetical protein target, the molecule would first be placed in the protein's active site using a docking algorithm. An MD simulation of this complex would then be run to observe the dynamic nature of the binding. nih.gov The simulation would reveal the stability of the binding pose, the key intermolecular interactions (such as hydrogen bonds and hydrophobic contacts), and the conformational changes in both the ligand and the protein upon binding. rwth-aachen.de This detailed understanding of the binding dynamics is essential for the rational design of more potent and selective molecules. fz-juelich.de

Molecular Docking and Binding Mode Analysis

Molecular docking simulations are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies are instrumental in understanding the binding mechanism and affinity of a ligand, such as this compound, to a biological target.

While specific molecular docking studies for this compound are not extensively documented in publicly available literature, valuable insights can be drawn from computational and structural studies of a closely related analog, bromophenoxy propanamide. This analog has been studied in the context of its interaction with the disulfide bond-forming protein A (DsbA) from the bacterium Burkholderia pseudomallei. DsbA is a crucial enzyme for the virulence of many Gram-negative bacteria, making it an attractive target for antimicrobial drug development.

Computational studies, supported by X-ray crystallography and NMR, have identified that bromophenoxy propanamide binds to a "cryptic" hydrophobic pocket on the surface of BpsDsbA. This pocket is not apparent in the unbound (apo) structure of the protein and is formed by a conformational change in the side chain of a key amino acid residue. Given the high structural similarity between bromophenoxy propanamide and this compound, it is predicted that the latter would also interact with BpsDsbA in a similar fashion, occupying this transiently formed hydrophobic pocket adjacent to the enzyme's active site.

The binding of the analog, bromophenoxy propanamide, to the cryptic pocket of BpsDsbA is primarily governed by hydrophobic and van der Waals interactions. The formation of this pocket is initiated by a significant conformational shift of the tyrosine 110 (Tyr110) residue. In the absence of a ligand, the Tyr110 side chain occupies this space. However, upon binding, the tyrosine side chain moves, opening up the pocket to accommodate the ligand.

| Interacting Moiety of Ligand | Predicted Intermolecular Force | Key Interacting Residue (Predicted) |

|---|---|---|

| Bromophenoxy group | Hydrophobic interactions, Halogen bonding | Tyr110 and other nonpolar residues in the cryptic pocket |

| N-cyclopropylacetamide group | Van der Waals forces, Potential for hydrogen bonding | Residues lining the cryptic pocket |

The binding affinity of the analogous compound, bromophenoxy propanamide, to BpsDsbA was determined to be relatively low, with a dissociation constant (Kd) above 2 mM. This suggests a weak binding interaction, which is not uncommon for small, fragment-like molecules.

Given the structural similarity, the binding affinity of this compound for BpsDsbA is also predicted to be in a similar low millimolar range. The addition of the cyclopropyl (B3062369) group in place of a propyl group might slightly alter the binding energetics. The rigid, strained ring of the cyclopropyl group can influence the conformational entropy of the ligand upon binding and may lead to slightly different hydrophobic interactions within the pocket. However, a significant increase in binding affinity would not be expected without further optimization of the molecule to form more specific and stronger interactions, such as hydrogen bonds, with the target protein.

In Silico Prediction of Metabolic Transformations and Vulnerable Sites of Metabolism

In silico metabolic prediction tools are used to forecast the biotransformation of a molecule in the body. These predictions are based on known metabolic reactions and the substrate specificities of major drug-metabolizing enzymes, such as the cytochrome P450 (CYP) superfamily. For this compound, several metabolic pathways can be predicted based on its chemical structure.

The primary sites vulnerable to metabolism are likely to be the aromatic ring, the ether linkage, and the N-cyclopropyl group.

Aromatic Hydroxylation: The brominated phenyl ring is a likely site for oxidation mediated by CYP enzymes. This can result in the formation of various hydroxylated metabolites. The position of hydroxylation will be influenced by the directing effects of the bromine atom and the ether linkage.

O-dealkylation: The ether bond is another potential site for metabolic attack. Cleavage of this bond, a process known as O-dealkylation, would lead to the formation of 3-bromophenol (B21344) and an N-cyclopropylacetamide-derived fragment. This is a common metabolic pathway for aryl ethers.

N-dealkylation and Amide Hydrolysis: The N-cyclopropylacetamide moiety also presents several metabolic possibilities. The amide bond can undergo hydrolysis, although amides are generally more stable to hydrolysis than esters. This would yield 2-(3-bromophenoxy)acetic acid and cyclopropylamine (B47189). Additionally, the cyclopropyl group itself can be a site of metabolism. While often incorporated into drug candidates to improve metabolic stability, cyclopropyl groups, particularly when attached to a nitrogen atom, can undergo oxidation. This can lead to ring-opening and the formation of reactive intermediates.

| Metabolic Pathway | Vulnerable Site | Predicted Metabolite(s) | Enzyme Family (Likely) |

|---|---|---|---|

| Aromatic Hydroxylation | Bromophenyl ring | Hydroxylated derivatives of the parent compound | Cytochrome P450 |

| O-Dealkylation | Ether linkage | 3-Bromophenol and N-cyclopropylacetamide fragment | Cytochrome P450 |

| Amide Hydrolysis | Amide bond | 2-(3-Bromophenoxy)acetic acid and Cyclopropylamine | Hydrolases (e.g., amidases) |

| N-Cyclopropyl Oxidation | Cyclopropyl ring | Hydroxylated or ring-opened metabolites | Cytochrome P450 |

Metabolic Pathway Elucidation and Metabolite Characterization of 2 3 Bromophenoxy N Cyclopropylacetamide

In Vitro Metabolic Stability and Transformation Studies

In vitro metabolic stability assays are essential preliminary steps in characterizing the metabolic profile of a compound. These studies utilize subcellular fractions, such as liver microsomes or S9 fractions, or whole-cell systems like hepatocytes, to estimate the rate at which a compound is metabolized. researchgate.netresearcher.life The primary output of these assays is the determination of intrinsic clearance (CLint), which describes the inherent ability of the liver to metabolize a substance. nih.gov For 2-(3-bromophenoxy)-N-cyclopropylacetamide, incubation with human liver microsomes in the presence of NADPH (a necessary cofactor for many Phase I enzymes) would provide an initial assessment of its susceptibility to oxidative metabolism. researcher.life

A hypothetical representation of metabolic stability data for this compound is presented below.

| Parameter | Value (Hypothetical) | Description |

| Incubation System | Human Liver Microsomes | Contains a high concentration of Phase I enzymes, particularly cytochrome P450s. |

| Half-Life (t½) | 35 min | The time required for the concentration of the parent compound to decrease by half. |

| Intrinsic Clearance (CLint) | 19.8 µL/min/mg protein | The volume of microsomal matrix cleared of the compound per minute per milligram of microsomal protein. |

Identification of Phase I Metabolic Reactions (e.g., Hydroxylation, N-Demethylation, Oxidation)

Phase I reactions introduce or expose functional groups on the parent compound, typically making it more polar. nih.gov These reactions are primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov Based on the structure of this compound, several Phase I reactions are plausible.

Aromatic Hydroxylation: The bromophenoxy ring is a likely site for hydroxylation. The positions ortho and para to the ether linkage are electronically activated and sterically accessible, making them probable targets for CYP-mediated oxidation.

Aliphatic Hydroxylation: The cyclopropyl (B3062369) ring can also undergo hydroxylation, although this is generally a less common metabolic pathway compared to aromatic hydroxylation.

N-Dealkylation: While the compound lacks an N-methyl group for demethylation, N-dealkylation involving the removal of the cyclopropyl group is a possible metabolic route. This would lead to the formation of 2-(3-bromophenoxy)acetamide.

Amide Hydrolysis: The amide bond could be cleaved by amidase enzymes, yielding 3-bromophenoxyacetic acid and cyclopropylamine (B47189).

Oxidative Ring Opening: The cyclopropyl group could undergo oxidative stress leading to the opening of the ring structure. researchgate.net

The following table summarizes the predicted Phase I metabolic reactions.

| Reaction Type | Site of Metabolism | Predicted Metabolite |

| Aromatic Hydroxylation | Bromophenoxy ring | Hydroxy-2-(3-bromophenoxy)-N-cyclopropylacetamide |

| N-Dealkylation | N-cyclopropyl bond | 2-(3-bromophenoxy)acetamide |

| Amide Hydrolysis | Acetamide (B32628) linkage | 3-Bromophenoxyacetic acid and Cyclopropylamine |

Characterization of Phase II Metabolic Pathways (e.g., Glucuronidation)

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules, which further increases water solubility and facilitates excretion. drughunter.comupol.cz These reactions are catalyzed by transferase enzymes. researchgate.net

Glucuronidation: This is one of the most common Phase II pathways. drughunter.com The hydroxylated metabolites formed during Phase I, particularly the phenolic metabolites from aromatic hydroxylation, would be primary substrates for UDP-glucuronosyltransferases (UGTs). This reaction would attach a glucuronic acid moiety to the hydroxyl group, forming a glucuronide conjugate. researchgate.net

The table below outlines the likely Phase II pathway for a Phase I metabolite.

| Reaction Type | Substrate | Conjugating Enzyme (Family) | Predicted Metabolite |

| Glucuronidation | Hydroxy-2-(3-bromophenoxy)-N-cyclopropylacetamide | UDP-glucuronosyltransferases (UGTs) | This compound-O-glucuronide |

Identification of Reactive Intermediates

A critical aspect of metabolism studies is the identification of reactive metabolites. These are chemically unstable, electrophilic species that can covalently bind to cellular macromolecules like proteins and DNA, potentially leading to toxicity. nih.govnih.gov

Trapping Agent Strategies for Reactive Metabolites

The direct detection of reactive intermediates is challenging due to their short half-lives. Therefore, indirect methods using trapping agents are employed. evotec.com A common strategy involves incubating the compound in a metabolic system (e.g., liver microsomes) with a nucleophilic trapping agent, such as reduced glutathione (B108866) (GSH). evotec.com If a reactive electrophile is formed, it will react with GSH to form a stable conjugate (adduct) that can be detected and characterized, typically by mass spectrometry. evotec.com The use of stable isotope-labeled glutathione can further aid in the unambiguous identification of these adducts.

Mechanistic Understanding of Bioactivation Pathways

Bioactivation pathways describe the metabolic transformations that lead to the formation of reactive species. For this compound, a potential bioactivation pathway could involve the oxidation of the bromophenoxy ring. This could hypothetically lead to the formation of an epoxide or a quinone-type intermediate, both of which are electrophilic and capable of reacting with cellular nucleophiles. The presence of the bromine atom on the aromatic ring could influence the likelihood and nature of such bioactivation pathways.

Analytical Techniques for Metabolite Identification

The identification and structural elucidation of metabolites require a suite of advanced analytical techniques. nih.govcreative-proteomics.com The complexity of biological matrices necessitates powerful separation and detection methods. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the cornerstone technique for metabolite identification. researchgate.netnih.gov Liquid chromatography separates the metabolites from the biological matrix and from each other. The sample is then introduced into a mass spectrometer, which provides mass information for the parent compound and its metabolites.

Tandem Mass Spectrometry (MS/MS): By selecting a specific metabolite ion and fragmenting it, MS/MS provides structural information that helps to pinpoint the site of metabolic modification (e.g., the location of a hydroxyl group). sci-hub.st

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of metabolites. researchgate.net This is crucial for distinguishing between metabolites with the same nominal mass but different chemical formulas.

Nuclear Magnetic Resonance (NMR) Spectroscopy: When a metabolite is produced in sufficient quantities, NMR spectroscopy can provide definitive structural elucidation, including the precise location of metabolic changes and the stereochemistry of the molecule. nih.gov

This table summarizes the application of these analytical tools.

| Analytical Technique | Application in Metabolite Identification |

| LC-MS | Separation and detection of potential metabolites in a complex biological matrix. |

| MS/MS | Structural characterization of metabolites by analyzing fragmentation patterns. |

| HRMS | Determination of the elemental composition of metabolites through accurate mass measurement. |

| NMR | Unambiguous structural elucidation of isolated metabolites. |

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS/MS) Profiling

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS/MS) stands as a powerful and indispensable tool for the identification and quantification of drug metabolites in complex biological matrices. nih.govnih.govresearchgate.net This technique combines the separation capabilities of liquid chromatography with the high mass accuracy and sensitivity of high-resolution mass spectrometry, enabling the detection of minute quantities of metabolites and the determination of their elemental composition. nih.govnih.govresearchgate.net

In the context of this compound, an LC-HRMS/MS-based workflow would be employed to analyze samples from in vitro metabolism studies (e.g., incubation with liver microsomes or hepatocytes) or in vivo studies (e.g., analysis of plasma, urine, or feces from dosed animals). admescope.comwuxiapptec.com The high-resolution mass spectrometer allows for the generation of accurate mass measurements, which are crucial for proposing the elemental composition of potential metabolites. By comparing the mass spectra of the parent compound with those of its metabolites, specific mass shifts can be identified, indicating the type of metabolic reaction that has occurred. For instance, a mass increase of 15.9949 Da would suggest a hydroxylation event.

Furthermore, tandem mass spectrometry (MS/MS) experiments are conducted to obtain structural information about the metabolites. In an MS/MS experiment, a specific metabolite ion is selected and fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern provides valuable clues about the metabolite's structure, such as the site of metabolic modification.

Hypothetical Metabolite Profile of this compound

Based on the known biotransformations of similar chemical structures, a number of potential metabolites of this compound can be predicted. The table below outlines these hypothetical metabolites and their expected mass spectrometric data.

| Metabolite ID | Proposed Structure | Metabolic Reaction | Molecular Formula | Calculated m/z [M+H]⁺ | Mass Shift (Da) |

| M0 | This compound | Parent Compound | C₁₁H₁₂BrNO₂ | 270.0124 | - |

| M1 | 2-(3-bromo-x-hydroxyphenoxy)-N-cyclopropylacetamide | Aromatic Hydroxylation | C₁₁H₁₂BrNO₃ | 286.0073 | +15.9949 |

| M2 | 2-(3-bromophenoxy)-N-(x-hydroxycyclopropyl)acetamide | Cyclopropyl Hydroxylation | C₁₁H₁₂BrNO₃ | 286.0073 | +15.9949 |

| M3 | 2-(3-bromophenoxy)acetic acid | Amide Hydrolysis | C₈H₇BrO₃ | 230.9597 | -39.0527 |

| M4 | 3-bromophenol (B21344) | Ether Cleavage | C₆H₅BrO | 172.9597 | -97.0527 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolite Structural Elucidation

While LC-HRMS/MS is highly effective for detecting and proposing metabolite structures, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the unambiguous structural elucidation of novel compounds, including drug metabolites. nih.govhyphadiscovery.comunl.edu NMR provides detailed information about the chemical environment of individual atoms within a molecule, allowing for the precise determination of its connectivity and stereochemistry. pku.edu.cnlibretexts.org

Due to the typically low concentrations of metabolites in biological samples, their isolation and purification are often necessary before NMR analysis. Once a sufficient quantity of a purified metabolite is obtained, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed. These experiments include ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

For the structural confirmation of the hypothetical metabolites of this compound, NMR would be instrumental. For example, in the case of an aromatic hydroxylation product (M1), the ¹H NMR spectrum would show a change in the splitting pattern and chemical shifts of the aromatic protons compared to the parent compound. The appearance of a new signal for the hydroxyl proton would also be expected. For a metabolite hydroxylated on the cyclopropyl ring (M2), changes in the chemical shifts and multiplicities of the cyclopropyl protons would be observed. The HMBC spectrum would be crucial in pinpointing the exact position of the hydroxyl group by revealing long-range correlations between the protons and carbons.

Hypothetical NMR Data for a Key Metabolite

The following table presents hypothetical ¹H NMR data for the parent compound and a potential hydroxylated metabolite to illustrate the expected spectral changes.

| Compound | Proton | Hypothetical Chemical Shift (ppm) | Hypothetical Multiplicity |

| M0 | Aromatic-H | 7.0 - 7.4 | m |

| O-CH₂ | 4.5 | s | |

| N-H | 8.2 | br s | |

| Cyclopropyl-CH | 2.8 | m | |

| Cyclopropyl-CH₂ | 0.5 - 0.8 | m | |

| M1 | Aromatic-H | 6.8 - 7.2 | m |

| Aromatic-OH | 9.5 | s | |

| O-CH₂ | 4.5 | s | |

| N-H | 8.2 | br s | |

| Cyclopropyl-CH | 2.8 | m | |

| Cyclopropyl-CH₂ | 0.5 - 0.8 | m |

By combining the powerful detection and fragmentation capabilities of LC-HRMS/MS with the definitive structural elucidation power of NMR, a comprehensive understanding of the metabolic fate of this compound can be achieved. This knowledge is fundamental for assessing its pharmacological and toxicological profile.

Advanced Analytical Methodologies for Structural Elucidation of 2 3 Bromophenoxy N Cyclopropylacetamide and Its Derivatives

Comprehensive Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular structure, bonding, and atomic connectivity of a compound. For a molecule like 2-(3-bromophenoxy)-N-cyclopropylacetamide, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) is required for full characterization.

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. rsc.org By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: The proton (¹H) NMR spectrum provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the methylene (B1212753) (-O-CH₂-) protons, the amide (N-H) proton, and the cyclopropyl (B3062369) group protons. The protons of the cyclopropyl ring are known to appear in a characteristic upfield region, often between 0.5 and 1.0 ppm, due to shielding effects from the ring's unique electronic structure. acs.orgdocbrown.inforesearchgate.net The amide proton typically appears as a broad singlet, while the aromatic protons on the bromophenoxy ring will exhibit a splitting pattern dictated by their substitution. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their chemical environment. Key signals would include the carbonyl carbon of the amide group (typically around 168-172 ppm), the carbons of the brominated aromatic ring, the methylene carbon adjacent to the ether oxygen, and the distinct carbons of the cyclopropyl ring. nih.govcdnsciencepub.com

2D-NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. A COSY spectrum would confirm the coupling between adjacent protons, for instance, between the methine and methylene protons of the cyclopropyl group. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of each ¹H signal to its corresponding ¹³C signal. acs.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on data for structurally similar compounds and general NMR principles. acs.orgnih.govdtic.mil

| ¹H NMR | Assignment | Predicted δ (ppm) | Multiplicity |

| Aromatic | Ar-H | 6.90 - 7.30 | m |

| Methylene | O-CH₂ | ~4.50 | s |

| Amide | N-H | ~8.15 | br s |

| Cyclopropyl | CH (methine) | 2.65 - 2.75 | m |

| Cyclopropyl | CH₂ (methylene) | 0.50 - 0.80 | m |

| ¹³C NMR | Assignment | Predicted δ (ppm) | |

| Carbonyl | C=O | ~168.5 | |

| Aromatic | C-O | ~158.0 | |

| Aromatic | C-Br | ~122.5 | |

| Aromatic | Ar-C | 115.0 - 131.0 | |

| Methylene | O-CH₂ | ~67.5 | |

| Cyclopropyl | CH (methine) | ~23.0 | |

| Cyclopropyl | CH₂ (methylene) | ~6.5 |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. ucla.edu When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the molecule's structure. pressbooks.pubmsu.edu

For this compound, the key diagnostic absorptions include:

N-H Stretch: A moderate to strong absorption band around 3300 cm⁻¹ corresponding to the stretching of the amide N-H bond.

C=O Stretch (Amide I): A strong, sharp absorption band typically found in the range of 1640-1680 cm⁻¹ for secondary amides.

N-H Bend (Amide II): A moderate absorption band around 1550 cm⁻¹.

C-O-C Stretch: Strong absorptions in the fingerprint region, typically around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric) for the aryl ether linkage.

C-H Stretches: Absorptions for aromatic C-H bonds appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methylene and cyclopropyl groups) appear just below 3000 cm⁻¹.

C-Br Stretch: A weak to moderate absorption in the lower frequency region of the fingerprint region, typically between 600-500 cm⁻¹.

Table 2: Predicted Characteristic IR Absorption Frequencies for this compound Predicted values are based on standard IR correlation tables. vscht.czlibretexts.org

| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Amide N-H | Stretch | ~3300 | Strong, Broad |

| Aromatic C-H | Stretch | ~3050 | Medium |

| Aliphatic C-H | Stretch | ~2950 | Medium |

| Amide C=O | Stretch (Amide I) | ~1660 | Strong |

| Amide N-H | Bend (Amide II) | ~1550 | Medium |

| Aryl Ether C-O | Asymmetric Stretch | ~1250 | Strong |

| Aryl Ether C-O | Symmetric Stretch | ~1050 | Strong |

| C-Br | Stretch | 600 - 500 | Medium |

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for determining the precise molecular weight and, consequently, the elemental formula of a compound. nih.gov Unlike low-resolution mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to several decimal places, allowing for the differentiation between compounds with the same nominal mass. nih.gov

For this compound (C₁₁H₁₂BrNO₂), HRMS would confirm the molecular formula by matching the experimentally measured mass with the calculated exact mass. A crucial feature in the mass spectrum would be the isotopic pattern of bromine. wikipedia.org Bromine has two abundant stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the molecular ion peak ([M]⁺) and any fragments containing bromine will appear as a pair of peaks (an M and M+2 peak) of nearly equal intensity, separated by two mass units. youtube.com

Table 3: Calculated Exact Mass for this compound Calculations based on the most abundant isotopes: ¹²C=12.00000, ¹H=1.00783, ⁷⁹Br=78.91834, ⁸¹Br=80.91629, ¹⁴N=14.00307, ¹⁶O=15.99491.

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

| [M(⁷⁹Br)]⁺ | C₁₁H₁₂⁷⁹BrNO₂ | 269.00496 |

| [M(⁸¹Br)]⁺ | C₁₁H₁₂⁸¹BrNO₂ | 271.00291 |

| [M(⁷⁹Br)+H]⁺ | C₁₁H₁₃⁷⁹BrNO₂ | 270.01279 |

| [M(⁸¹Br)+H]⁺ | C₁₁H₁₃⁸¹BrNO₂ | 272.01074 |

Chromatographic Purification and Purity Assessment

Chromatographic techniques are essential for the separation, purification, and assessment of the purity of the synthesized compound.

High-Performance Liquid Chromatography (HPLC) is a premier technique for both the purification (preparative HPLC) and purity analysis (analytical HPLC) of organic compounds. For a moderately polar compound like this compound, reversed-phase HPLC is the method of choice.

In a typical analytical setup, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18-silica) and eluted with a polar mobile phase, such as a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The compound's purity is determined by integrating the area of its corresponding peak in the chromatogram and expressing it as a percentage of the total area of all observed peaks. A pure sample should ideally exhibit a single, sharp, and symmetrical peak. orgsyn.org

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used extensively to monitor the progress of a chemical reaction and for the preliminary screening of fractions during purification. libretexts.orgresearchgate.net The synthesis of this compound would be monitored by spotting small aliquots of the reaction mixture onto a TLC plate (typically silica (B1680970) gel) alongside the starting materials. rsc.orgamazonaws.com